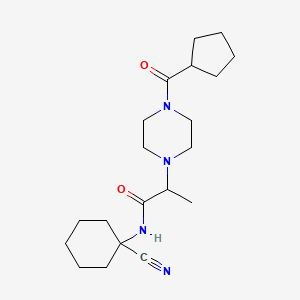

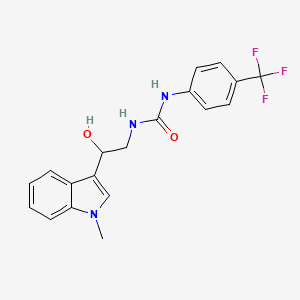

![molecular formula C14H11N3OS2 B2749714 2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-50-3](/img/structure/B2749714.png)

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as ASTP, is a sulfur-containing heterocyclic compound that has been studied extensively in recent years due to its interesting chemical and biological properties. ASTP has been used in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interactions.

科学的研究の応用

Synthesis and Chemical Reactions Research on 2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one and related compounds has led to discoveries in synthetic methodologies and chemical reactions. For instance, 2-Allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one reacts with arylsulfanyl chlorides to produce arylsulfanylthiazinopyridopyrimidines, showcasing its reactivity and potential for creating fused heterocyclic systems (Dyachenko et al., 2014). Additionally, the electrophilic heterocyclization of 6-allylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones with iodine and sulfuric acid forms angular pyrazolothiazolopyrimidine derivatives, highlighting a method for generating diverse heterocyclic structures (Bentya et al., 2008).

Green Synthesis Approaches A green synthesis approach for the related thieno[2,3-d]pyrimidin-4(3H)-ones uses a catalytic four-component reaction, emphasizing step economy and environmental friendliness. This method highlights the importance of developing sustainable synthesis techniques for pharmacologically significant compounds (Shi et al., 2018).

Antibacterial Applications Thieno[3,2-d]pyrimidin-4-one derivatives have shown potential as antibacterial agents. A study reports the preparation of these compounds and their effectiveness against both gram-positive and gram-negative bacteria, indicating their potential in combating microbial resistance (Mohan et al., 2009).

Antimicrobial and Physicochemical Properties Research on spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives explores their antimicrobial activity and physicochemical properties. These studies provide insight into the structure-activity relationships that influence the antimicrobial efficacy and selectivity of these compounds (Candia et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors The synthesis and evaluation of 2-thioxopyrimidin-4(1H)-one derivatives have shown moderate to good activities against HIV-1, highlighting the role of substitutions at the C-2 position in enhancing anti-HIV-1 reverse transcriptase activity. This research underscores the therapeutic potential of these compounds in HIV treatment (Khalifa & Al-Omar, 2014).

特性

IUPAC Name |

2-prop-2-enylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c1-2-7-20-14-16-11-5-8-19-12(11)13(18)17(14)10-4-3-6-15-9-10/h2-6,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDNIJDFTZYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

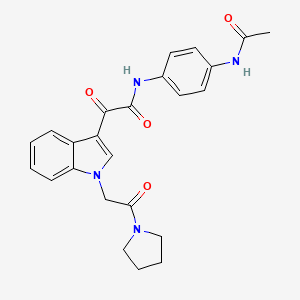

![(E)-4-((4-fluorophenyl)thio)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2749633.png)

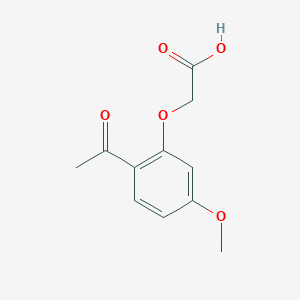

![3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2749638.png)

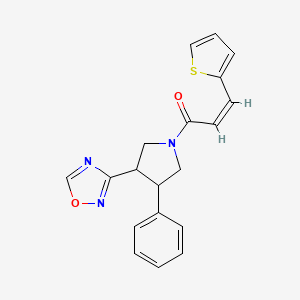

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2749639.png)

![[(2R,3R,4S,5S)-2-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B2749650.png)